molecular formula C18H22N2O3S B3978757 N-(2,4-DIMETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE

N-(2,4-DIMETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE

Cat. No.: B3978757
M. Wt: 346.4 g/mol
InChI Key: SWGIDEBRXOAUQV-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structural features of this compound make it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-10-11-17(14(2)12-13)19-18(21)15(3)20(24(4,22)23)16-8-6-5-7-9-16/h5-12,15H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGIDEBRXOAUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylphenylamine and phenylmethanesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Formation of Intermediate: The initial reaction forms an intermediate sulfonamide.

    Final Step: The intermediate is then reacted with 2-bromo-2-methylpropanoic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)ACETAMIDE
  • N-(2,4-DIMETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)BUTANAMIDE

Uniqueness

N-(2,4-DIMETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-DIMETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE
Reactant of Route 2
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N-(2,4-DIMETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE

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